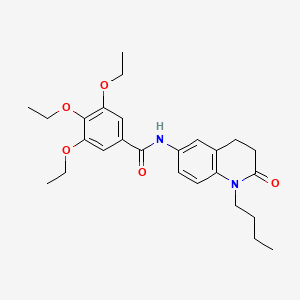
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-triethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-triethoxybenzamide is a useful research compound. Its molecular formula is C26H34N2O5 and its molecular weight is 454.567. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-triethoxybenzamide is a synthetic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrahydroquinoline moiety and a triethoxybenzamide group. Its molecular formula is C22H30N2O5 with a molecular weight of approximately 398.49 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C22H30N2O5 |
| Molecular Weight | 398.49 g/mol |
| LogP | 4.4262 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 46.17 Ų |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from precursors containing the tetrahydroquinoline core. The reaction conditions generally include the use of organic solvents and catalysts to facilitate the formation of the desired product with high yield and purity.
Antiviral Activity
Recent studies have indicated that derivatives of tetrahydroquinoline exhibit significant antiviral properties. For instance, a series of THIQ derivatives were tested against human coronaviruses (HCoV-229E and HCoV-OC43). The results showed promising antiviral activity with lower cytotoxicity compared to standard antiviral agents like chloroquine. The compound's mechanism appears to involve inhibition of viral replication through interaction with viral enzymes or host cell receptors .
Antitumor Effects
This compound has also been explored for its potential antitumor effects. Compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells by modulating cell proliferation pathways and inhibiting specific kinases involved in tumor growth.
Other Biological Activities
The compound is under investigation for additional therapeutic effects including:
- Antidiabetic : Some tetrahydroquinoline derivatives have shown potential in lowering blood glucose levels.
- Anti-inflammatory : The anti-inflammatory properties may be attributed to the inhibition of pro-inflammatory cytokines.
- Neuroprotective : Research suggests that certain derivatives can protect neuronal cells from oxidative stress.
Case Studies
Several studies have highlighted the biological activity of compounds related to this compound:
-
Antiviral Study : A comparative analysis showed that THIQ derivatives exhibited lower cytotoxicity than chloroquine while maintaining antiviral efficacy against coronaviruses .
Compound CC50 (µM) EC50 (µM) SI N-(Butyl THIQ) 515 ± 22 200 2.57 Chloroquine 60 ± 3 20 3 - Antitumor Activity : A study demonstrated that similar compounds induced apoptosis in various cancer cell lines with IC50 values ranging from 10 to 50 µM.
Properties
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-3,4,5-triethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O5/c1-5-9-14-28-21-12-11-20(15-18(21)10-13-24(28)29)27-26(30)19-16-22(31-6-2)25(33-8-4)23(17-19)32-7-3/h11-12,15-17H,5-10,13-14H2,1-4H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHDISCESDLRSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C(=C3)OCC)OCC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














